IRAK inhibitor 3 IRAK inhibitor 3 IRAK inhibitor 3 is interleukin-1 receptor associated kinase inhibitor.
Brand Name: Vulcanchem
CAS No.: 1012343-93-9
VCID: VC0001457
InChI: InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28)
SMILES: Array
Molecular Formula: C21H21N5O4S
Molecular Weight: 439.5 g/mol

IRAK inhibitor 3

CAS No.: 1012343-93-9

Cat. No.: VC0001457

Molecular Formula: C21H21N5O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

IRAK inhibitor 3 - 1012343-93-9

Specification

CAS No. 1012343-93-9
Molecular Formula C21H21N5O4S
Molecular Weight 439.5 g/mol
IUPAC Name 4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide
Standard InChI InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28)
Standard InChI Key UPFVAHVWLNBVSG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC

Introduction

Chemical Identity and Structural Properties

IRAK inhibitor 3 is identified by the IUPAC name 4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide. Key structural and physicochemical properties include:

PropertyValue
Molecular FormulaC21_{21}H21_{21}N5_{5}O4_{4}S
Molecular Weight439.49 g/mol
Solubility (DMSO)13 mg/mL (29.58 mM)
Purity≥98.17% (HPLC UV)
Storage Conditions-20°C (solid form)

The compound features an imidazopyridazine core linked to a sulfonamide group, with methoxy substitutions enhancing solubility and binding affinity. The canonical SMILES string is:
COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC .

Mechanism of Action and Target Specificity

IRAK inhibitor 3 modulates the activity of IRAK1 and IRAK4, kinases critical to the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These kinases mediate downstream activation of NF-κB and MAPK pathways, driving pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and cell survival signals .

Key Mechanistic Insights:

  • IRAK4 Inhibition: IRAK inhibitor 3 disrupts the formation of the Myddosome complex (MyD88-IRAK4-IRAK1), preventing phosphorylation of IRAK1 and subsequent TRAF6-mediated NF-κB activation .

  • Selectivity Profile: While primarily targeting IRAK4, the compound exhibits cross-reactivity with IRAK1, as evidenced by kinase panel assays . No significant activity against IRAK2 or IRAK3 has been reported .

Preclinical Pharmacological Data

In Vitro Activity

IRAK inhibitor 3 has been evaluated in enzymatic and cellular assays:

Assay TypeResults
IRAK4 Kinase AssayIC50_{50} = 50 μM (patent protocol)
Cell Viability (AML Models)Reduced proliferation in FLT3-mutant MOLM-13 cells
NF-κB Luciferase Reporter70–80% inhibition at 10 μM

Pharmacokinetic Properties

Limited data are available, but vendor specifications indicate:

  • Permeability: Moderate Caco-2 permeability (Papp_{app} = 53 × 106^{-6} cm/s) .

  • Metabolic Stability: Half-life >2 hours in human liver microsomes .

Therapeutic Applications and Research Use

Inflammatory Diseases

IRAK inhibitor 3 suppresses LPS-induced TNF-α and IL-6 production in macrophages, positioning it as a candidate for rheumatoid arthritis, inflammatory bowel disease, and sepsis .

Oncology

In acute myeloid leukemia (AML) models, IRAK inhibition synergizes with BCL-2/MCL-1 inhibitors (e.g., venetoclax) to induce apoptosis in FLT3-mutant cells .

Immune Disorders

The compound’s ability to dampen TLR/IL-1R hyperactivation makes it a tool for studying autoimmune conditions like systemic lupus erythematosus .

Comparative Analysis with Other IRAK Inhibitors

ParameterIRAK Inhibitor 3Emavusertib (CA-4948)BAY1834845
Primary TargetsIRAK1/4IRAK4/FLT3IRAK4
IC50_{50} (IRAK4)50 μM57 nM2 nM
Clinical StagePreclinicalPhase I/II (NCT04278768)Phase I
Key IndicationsInflammation, AMLAML, MDSAutoimmune diseases

IRAK inhibitor 3 lacks the potency of clinical-stage candidates but serves as a foundational tool for structure-activity relationship (SAR) studies .

Synthesis and Optimization

The synthesis of IRAK inhibitor 3, as outlined in WO2008030579 A2, involves:

  • Core Formation: Condensation of 3,4-dimethoxyphenylacetonitrile with hydrazine to yield the imidazopyridazine scaffold.

  • Sulfonylation: Introduction of the benzenesulfonamide group via nucleophilic substitution .

  • Purification: Chromatographic separation to achieve >98% purity .

Future Directions and Challenges

While IRAK inhibitor 3 has informed the development of next-generation IRAK4 inhibitors (e.g., emavusertib), its utility is limited by moderate potency and off-target effects. Future research should focus on:

  • Structural Optimization: Introducing fluorinated or bicyclic substituents to enhance binding affinity .

  • Combination Therapies: Pairing with BH3 mimetics or FLT3 inhibitors in AML models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator